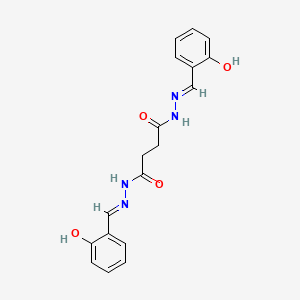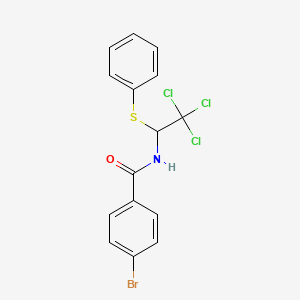
5'-O-benzoyl-2,3'-anhydrothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-Benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog derived from thymidine. This compound is characterized by the presence of a benzoyl group at the 5’-position and an anhydro bridge between the 2’ and 3’ positions. It has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential antiviral properties and its role as an intermediate in the synthesis of other biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine typically involves the derivatization of 2,3’-anhydrothymidine. One common method includes the reaction of 2,3’-anhydrothymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired benzoyl derivative .
Industrial Production Methods
While specific industrial production methods for 5’-O-benzoyl-2,3’-anhydrothymidine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
5’-O-Benzoyl-2,3’-anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as azides or tetrazolides in solvents like dimethylformamide (DMF) or 1,4-dioxane. .
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, general principles of nucleoside chemistry apply, where oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, azidation of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide results in the formation of azido derivatives .
科学研究应用
5’-O-Benzoyl-2,3’-anhydrothymidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential antiviral properties, particularly against HIV and herpes simplex viruses.
Medicine: Investigated for its immunosuppressive properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its interaction with viral proteins. It has been shown to bind covalently to an isomeric site on the viral envelope protein of the immunodeficiency virus, thereby inhibiting viral replication . This covalent binding disrupts the normal function of the viral protein, leading to the suppression of viral activity.
相似化合物的比较
Similar Compounds
2,3’-Anhydrothymidine: The parent compound from which 5’-O-benzoyl-2,3’-anhydrothymidine is derived.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties, commonly used in the treatment of HIV.
5’-O-Benzoyl-2’-deoxyuridine: A similar benzoyl derivative with potential antiviral activity.
Uniqueness
5’-O-Benzoyl-2,3’-anhydrothymidine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with viral proteins sets it apart from other nucleoside analogs, making it a valuable compound in antiviral research .
属性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
[(1R,9S,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13+,14+/m0/s1 |
InChI 键 |
WUQUVOAMQGVMKB-BFHYXJOUSA-N |
手性 SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
规范 SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)
![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
